Product packaging for 3-Bromo-5-((3-fluorobenzyl)oxy)pyridine(Cat. No.:)

3-Bromo-5-((3-fluorobenzyl)oxy)pyridine

Cat. No.: B11924468
M. Wt: 282.11 g/mol
InChI Key: QYUZFKSNGMMCBW-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Scaffolds in Modern Organic Synthesis

The pyridine ring, an aromatic heterocycle containing one nitrogen atom, is a cornerstone of organic chemistry. hoffmanchemicals.comsigmaaldrich.com It is a structural motif found in numerous natural products, including alkaloids and vitamins. hoffmanchemicals.com In the realm of synthetic chemistry, the pyridine scaffold is considered a "privileged structure" because its derivatives have shown a remarkable propensity for binding to a wide array of biological targets, leading to the development of a multitude of pharmaceutical agents. sigmaaldrich.comchemicalbook.comuni.lu The nitrogen atom in the ring not only influences the molecule's basicity and solubility but also provides a handle for regioselective functionalization. hoffmanchemicals.com The ease with which the pyridine core can be modified makes it an invaluable template for creating large libraries of compounds for drug discovery and development. sigmaaldrich.comuni.lu

Importance of Halogenated Pyridines as Versatile Synthetic Intermediates

The introduction of halogen atoms onto the pyridine ring dramatically enhances its synthetic utility. Halogenated pyridines are crucial building blocks, serving as precursors for a vast number of more complex molecules. avantorsciences.comsigmaaldrich.com The carbon-halogen bond is a key functional group that can participate in a wide variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. acs.orguni.lu These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high precision. Specifically, placing a halogen at the 3-position of the pyridine ring provides a strategic point for diversification, enabling the synthesis of compounds with specific electronic and steric properties required for targeted applications in pharmaceuticals and agrochemicals. avantorsciences.comchemicalbook.combldpharm.com

Contextualization of Alkoxy-Substituted Pyridines

Alkoxy-substituted pyridines represent another important class of pyridine derivatives. The ether linkage can influence the molecule's conformational flexibility, lipophilicity, and hydrogen bonding capabilities. The synthesis of these compounds is often achieved through nucleophilic substitution reactions on halogenated pyridines or by the etherification of hydroxypyridines. acs.org For instance, a common method involves the reaction of a hydroxypyridine with an alkyl halide in the presence of a base, a classic example of the Williamson ether synthesis. Alkoxy-substituted pyridines have been investigated for a range of biological activities and are integral components of many complex molecular architectures. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9BrFNO B11924468 3-Bromo-5-((3-fluorobenzyl)oxy)pyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H9BrFNO

Molecular Weight

282.11 g/mol

IUPAC Name

3-bromo-5-[(3-fluorophenyl)methoxy]pyridine

InChI

InChI=1S/C12H9BrFNO/c13-10-5-12(7-15-6-10)16-8-9-2-1-3-11(14)4-9/h1-7H,8H2

InChI Key

QYUZFKSNGMMCBW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)COC2=CC(=CN=C2)Br

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Bromo 5 3 Fluorobenzyl Oxy Pyridine

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. For 3-Bromo-5-((3-fluorobenzyl)oxy)pyridine, two primary disconnection strategies are considered.

Disconnection at the Pyridyl–Oxygen Ether Linkage

The most logical retrosynthetic disconnection is at the ether linkage, breaking the bond between the pyridyl ring and the benzylic oxygen. This approach simplifies the synthesis into two key fragments: a 3-bromo-5-hydroxypyridine (B18002) precursor and a 3-fluorobenzyl halide. The subsequent forward synthesis would involve a Williamson ether synthesis, a well-established and generally high-yielding reaction. This strategy is advantageous due to the commercial availability of both 3-fluorobenzyl bromide and precursors to 3-bromo-5-hydroxypyridine. chemicalbook.com

Carbon-Bromine Bond Activation Strategies

An alternative, though more complex, strategy involves the formation of the carbon-bromine bond at a later stage of the synthesis. This would start with a 5-((3-fluorobenzyl)oxy)pyridine intermediate, which would then be subjected to a regioselective bromination. This approach hinges on the ability to control the position of bromination on the pyridine (B92270) ring, which can be challenging due to the directing effects of the existing substituent and the inherent reactivity of the pyridine nucleus.

Recent advancements in C-H activation and directed functionalization offer potential pathways for such a transformation. nih.govnih.gov For instance, the use of transition-metal catalysts in conjunction with directing groups can facilitate site-selective halogenation of pyridine rings. nih.gov Pyridine-boryl radicals have also been shown to mediate a series of transformations for C-X activation (where X is a halogen) and concomitant C-borylation. researchgate.net

Synthesis of Key Halogenated Pyridine Precursors

The successful synthesis of this compound relies heavily on the efficient preparation of the key halogenated pyridine precursor, 3-bromo-5-hydroxypyridine, or its synthetic equivalent.

Regioselective Bromination of Pyridine and its Derivatives

Achieving regioselective bromination of the pyridine ring is a critical step in many synthetic routes. The electron-deficient nature of the pyridine ring makes it less susceptible to electrophilic aromatic substitution compared to benzene (B151609), and the position of substitution is highly influenced by the reaction conditions and any existing substituents.

Direct electrophilic bromination of pyridine is notoriously difficult and often requires harsh conditions, such as high temperatures and the presence of a strong Lewis acid or oleum, leading to a mixture of products. acs.orggoogle.com The reaction typically favors substitution at the 3-position, but yields can be low and separation of isomers challenging. davuniversity.org For substituted pyridines, the directing effect of the substituent plays a crucial role. Electron-donating groups can activate the ring towards electrophilic substitution, while electron-withdrawing groups further deactivate it. rsc.org

Bromination MethodReagents and ConditionsSelectivityYield
Gas-phase radical chlorinationCl2, high temperature2-chloro and 2,6-dichloroVariable
Electrophilic brominationBr2, oleum, high temperature3-bromo and 3,5-dibromoLow to moderate
N-oxide activationPyridine N-oxide, brominating agent2- and 4-bromoGood
Electrochemical brominationBromine salts, directing groupMeta-position28-95% acs.org

A novel and powerful strategy for the functionalization of pyridines involves the base-catalyzed isomerization of 3-bromopyridines. rsc.orgrsc.orgchemrxiv.orgresearchgate.net This methodology allows for the 4-selective substitution of 3-bromopyridines through the formation of a pyridyne intermediate. rsc.orgrsc.orgresearchgate.net While this method is primarily used for achieving 4-substitution, understanding the underlying mechanism is crucial for predicting and controlling the regioselectivity of reactions involving brominated pyridines. Mechanistic studies have shown that the isomerization proceeds via a 3,4-pyridyne intermediate, and the selectivity for 4-substitution is driven by a subsequent facile aromatic substitution reaction. rsc.orgrsc.orgresearchgate.net This approach offers the advantage of using readily available 3-bromopyridines to access less stable 4-halogenated congeners. rsc.orgrsc.org

Introduction of Hydroxyl Functionality onto the Pyridine Ring (e.g., 3-Bromo-5-hydroxypyridine)

A pivotal precursor in the synthesis of the target molecule is 3-Bromo-5-hydroxypyridine. chemicalbook.compipzine-chem.comchemimpex.com The presence of the hydroxyl group provides a reactive site for the subsequent etherification step. chemicalbook.com Several methods are employed for the synthesis of this intermediate.

One common approach involves the bromination of a pyridine derivative that already contains a hydroxyl group. pipzine-chem.com This can be achieved using a suitable brominating agent, such as N-bromosuccinimide (NBS), in a solvent like dichloromethane. pipzine-chem.com The reaction conditions, including temperature and light, are carefully controlled to ensure the selective addition of the bromine atom at the desired position on the pyridine ring. pipzine-chem.com

Alternatively, 3-Bromo-5-hydroxypyridine can be synthesized from 3-Amino-5-bromopyridine. chemicalbook.com Another documented method is the decarboxylation of 5-bromopyridine-3-boronic acid. chemicalbook.com A more classical approach involves the demethylation of 3-bromo-5-methoxypyridine. This is typically achieved by refluxing with a strong acid like hydrobromic acid in glacial acetic acid. chemicalbook.com

The diverse reactivity of the hydroxyl and bromine functionalities on the 3-Bromo-5-hydroxypyridine ring makes it a versatile intermediate for creating a wide array of derivatives. chemicalbook.comguidechem.com

Formation of the Aryl Ether Linkage

The formation of the aryl ether bond is the cornerstone of the synthesis of this compound. This can be accomplished through several reliable methods, including classical O-alkylation and modern transition metal-catalyzed cross-coupling reactions.

O-Alkylation Reactions with 3-Fluorobenzyl Halides

A straightforward and widely used method for forming the ether linkage is the O-alkylation of 3-Bromo-5-hydroxypyridine with a 3-fluorobenzyl halide, such as 3-fluorobenzyl bromide or chloride. This nucleophilic substitution reaction is typically carried out in the presence of a base. guidechem.com The base deprotonates the hydroxyl group of the pyridine derivative, forming a more nucleophilic alkoxide that then attacks the electrophilic carbon of the 3-fluorobenzyl halide, displacing the halide and forming the desired ether.

Commonly used bases for this transformation include potassium carbonate and sodium hydride. The choice of solvent is also crucial, with polar aprotic solvents like acetone (B3395972) or dimethylformamide (DMF) often being employed to facilitate the reaction.

Table 1: O-Alkylation Reaction Conditions

ReactantsBaseSolventProduct
3-Bromo-5-hydroxypyridine, 2-bromo-1-(4-fluorophenyl)ethanonePotassium CarbonateAcetone2-[(5-Bromo-3-pyridyl)oxy]-1-(4-fluorophenyl)ethanone google.com
3,5-Dibromopyridine, MethanolSodium HydrideDMF3-Bromo-5-methoxypyridine chemicalbook.com

Transition Metal-Catalyzed Aryl Ether Formation (e.g., Ullmann, Buchwald–Hartwig Type)

In addition to classical O-alkylation, transition metal-catalyzed reactions have emerged as powerful tools for the formation of aryl ether bonds, offering milder conditions and broader substrate scope.

The Ullmann condensation is a classic copper-catalyzed reaction for forming C-O bonds. wikipedia.orgorganic-chemistry.org In the context of synthesizing this compound, this would involve the coupling of 3-Bromo-5-halopyridine with 3-fluorobenzyl alcohol in the presence of a copper catalyst. wikipedia.org Traditional Ullmann reactions often require high temperatures and stoichiometric amounts of copper. wikipedia.orgnih.gov However, modern variations utilize soluble copper catalysts with supporting ligands, allowing for milder reaction conditions. wikipedia.org

The Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction, has also been adapted for the synthesis of aryl ethers. wikipedia.orgorganic-chemistry.org This method provides an alternative to the often harsh conditions of the Ullmann condensation. wikipedia.org The reaction typically involves the coupling of an aryl halide with an alcohol in the presence of a palladium catalyst and a suitable ligand. imperial.ac.uk The development of various generations of catalyst systems has significantly expanded the scope and utility of this reaction for C-O bond formation. wikipedia.org

Table 2: Comparison of Ullmann and Buchwald-Hartwig Reactions for Aryl Ether Synthesis

FeatureUllmann CondensationBuchwald-Hartwig Ether Synthesis
Catalyst Copper wikipedia.orgPalladium wikipedia.orgorganic-chemistry.org
Typical Reaction Conditions High temperatures, polar solvents wikipedia.orgMilder conditions, various solvents libretexts.org
Substrate Scope Can be limited, often requires activated aryl halides wikipedia.orgBroad substrate scope wikipedia.org
Advantages Historically significant, useful for specific substratesMilder conditions, high functional group tolerance wikipedia.org

Sequential and Convergent Synthesis Strategies

A sequential synthesis would involve a step-by-step modification of a starting pyridine derivative. For instance, one could start with a simple pyridine, introduce the bromine and hydroxyl groups in separate steps, and finally perform the etherification. A potential sequential route could involve the synthesis of 2-methoxy-3-bromo-5-fluoropyridine, where 2-methoxy-5-aminopyridine is first converted to 2-methoxy-5-fluoropyridine and then brominated. google.com

The choice between a sequential and a convergent strategy depends on various factors, including the availability of starting materials, the complexity of the target molecule, and the efficiency of the individual reaction steps.

Mechanistic Insights into Reactions Involving 3 Bromo 5 3 Fluorobenzyl Oxy Pyridine

Nucleophilic Aromatic Substitution (SNAr) Pathways on Halopyridines

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for functionalizing aromatic rings, particularly those that are electron-deficient. byjus.comwikipedia.org Halopyridines, due to the electron-withdrawing nature of the nitrogen atom, are generally more reactive towards nucleophiles than their benzene (B151609) analogues. wikipedia.org The position of the halogen and the presence of other substituents on the pyridine (B92270) ring significantly influence the reaction's feasibility and regiochemical outcome.

Exploration of Pyridyne Intermediates in Amination and Etherification Reactions

The choice of base and reaction conditions is critical in promoting the formation of pyridyne intermediates over direct nucleophilic substitution. This tandem isomerization-substitution strategy allows for the use of readily available 3-bromopyridines to access 4-substituted pyridines, which might otherwise be more difficult to synthesize. nih.gov

Factors Governing Chemoselectivity in Dihalogenated Pyridines and Related Systems

In dihalogenated pyridines, the relative reactivity of the different halogen atoms towards nucleophilic substitution is a key factor in determining the reaction's outcome. The nature of the halogen (I > Br > Cl > F for leaving group ability in SNAr), the position of the halogens on the pyridine ring, and the nature of the nucleophile all play a crucial role.

For instance, in the context of palladium-catalyzed amination of polyhalopyridines, selective substitution can be achieved by carefully controlling the reaction conditions and ligand choice. chemrxiv.org The electronic properties of the pyridine ring, influenced by the nitrogen atom and other substituents, dictate the most electrophilic sites for nucleophilic attack. Generally, positions 2- and 4- are more activated towards SNAr than the 3-position due to the ability to delocalize the negative charge of the Meisenheimer intermediate onto the nitrogen atom. wikipedia.org

Elucidation of Palladium-Catalyzed Cross-Coupling Mechanisms

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Bromopyridine derivatives, including 3-Bromo-5-((3-fluorobenzyl)oxy)pyridine, are excellent substrates for these transformations.

Suzuki-Miyaura Coupling Mechanism on Bromopyridine Derivatives

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organic halide. libretexts.org The catalytic cycle is generally understood to involve three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.com

Oxidative Addition: The cycle begins with the oxidative addition of the bromopyridine to a Pd(0) complex, forming a Pd(II) intermediate. libretexts.org The C-Br bond is known to be susceptible to oxidative addition. illinois.edu

Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step is often the rate-determining step and is facilitated by a base, which activates the organoboron species. organic-chemistry.org

Reductive Elimination: The final step involves the reductive elimination of the coupled product from the Pd(II) complex, regenerating the Pd(0) catalyst. libretexts.org

The regioselectivity of Suzuki-Miyaura reactions on polyhalogenated pyridines can be controlled by the relative reactivity of the C-X bonds and the choice of catalyst and reaction conditions. beilstein-journals.org

Stille Coupling Reaction Pathways

The Stille coupling reaction provides another versatile method for C-C bond formation, utilizing an organotin reagent. wikipedia.orglibretexts.org The mechanism is similar to the Suzuki-Miyaura coupling and also proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.org

Oxidative Addition: A Pd(0) catalyst reacts with the bromopyridine to form a Pd(II) complex. libretexts.org

Transmetalation: The organostannane transfers its organic group to the palladium, forming a diorganopalladium(II) intermediate. The rate of this step can sometimes be enhanced by additives. harvard.edu

Reductive Elimination: The desired biaryl product is formed, and the Pd(0) catalyst is regenerated. wikipedia.org

A key advantage of the Stille reaction is the stability and tolerance of organotin reagents to a wide variety of functional groups. libretexts.org However, a significant drawback is the toxicity of the tin byproducts. organic-chemistry.org

Rationalization of Ligand Effects in Catalytic Transformations

The choice of ligand in palladium-catalyzed cross-coupling reactions is critical for the efficiency, selectivity, and scope of the transformation. enscm.fr Ligands play a crucial role in stabilizing the palladium catalyst, influencing its reactivity, and facilitating the key steps of the catalytic cycle.

The electronic and steric properties of the ligand can significantly impact the rate of oxidative addition and reductive elimination. scite.ai For example, electron-rich and bulky phosphine (B1218219) ligands are often employed to promote the oxidative addition of aryl chlorides, which are typically less reactive than aryl bromides. In the context of reactions involving 3-halo-2-aminopyridines, specific biarylmonophosphine ligands have been shown to be highly effective in promoting C-N cross-coupling. nih.gov The development of pre-catalysts, where the ligand is already coordinated to the palladium center, has also led to more reliable and active catalytic systems. nih.govnih.gov The ability to fine-tune the ligand environment allows for the optimization of reaction conditions for specific substrates and desired outcomes.

Other Relevant Reaction Mechanisms (e.g., Radical, Pericyclic)

Comprehensive searches of scientific literature and chemical databases did not yield specific studies detailing the radical or pericyclic reaction mechanisms for this compound. The reactivity of this compound is primarily documented in the context of substitution and cross-coupling reactions, which proceed through ionic intermediates.

While general principles of radical and pericyclic reactions can be applied to its structural motifs—the bromopyridine ring and the benzyl (B1604629) ether group—no experimental or computational data for this specific molecule have been publicly reported.

Radical Reactions:

In a broader context, bromopyridines can be induced to form pyridyl radicals. nih.gov This typically requires energy input, such as light (photolysis) or heat (thermolysis), often in the presence of a radical initiator. wikipedia.orgpressbooks.pub The carbon-bromine bond is weaker than carbon-hydrogen or carbon-fluorine bonds and can undergo homolytic cleavage to generate a pyridyl radical and a bromine radical. wikipedia.orgpressbooks.pub For instance, photoredox catalysis has been shown to generate pyridyl radicals from bromopyridines for use in hydroarylation reactions. nih.gov However, no studies have specifically applied these conditions to this compound or investigated the subsequent reaction pathways of the resulting radical.

Pericyclic Reactions:

Pericyclic reactions are concerted processes that involve a cyclic transition state and are governed by the conservation of orbital symmetry. wikipedia.orgmsu.edu Ethers, in general, can undergo pericyclic reactions, such as elimination reactions, particularly at high temperatures. researchgate.netslideshare.net For the benzyl ether moiety in this compound, a potential, though unverified, pericyclic pathway could be an intramolecular ene reaction or a sigmatropic rearrangement under specific conditions. However, there is no published evidence to suggest that this compound undergoes such transformations. The stability of the aromatic pyridine and benzene rings makes concerted pericyclic reactions that would disrupt this aromaticity energetically unfavorable under normal conditions.

Without dedicated research on this compound, any discussion of its behavior in radical or pericyclic reactions remains speculative. Further experimental and computational studies are necessary to elucidate these aspects of its chemical reactivity.

Derivatization and Functionalization Strategies of 3 Bromo 5 3 Fluorobenzyl Oxy Pyridine

Transformations at the Bromine Position

The bromine atom on the pyridine (B92270) ring is a key handle for a variety of chemical transformations, enabling the introduction of diverse functionalities.

The bromine atom at the 3-position of the pyridine ring is amenable to various palladium-catalyzed cross-coupling reactions, which are fundamental for constructing more complex molecular architectures.

Arylation: The Suzuki-Miyaura coupling is a widely employed method for the arylation of bromo-pyridines. This reaction typically involves the use of a palladium catalyst and a base to couple the pyridine with an aryl or heteroaryl boronic acid or its ester, leading to the selective displacement of the bromine atom. Direct arylation of pyridine N-oxides with potassium aryl- and heteroaryltrifluoroborates, catalyzed by Pd(OAc)₂, has also been reported as a highly regioselective method for synthesizing 2-arylpyridine N-oxides. rsc.org Mechanistic studies have provided evidence for cooperative catalysis between two distinct palladium centers in the direct arylation of pyridine N-oxide. nih.govberkeley.edu

Vinylation: The introduction of a vinyl group at the 3-position of the pyridine ring can be achieved through reactions such as the Stille coupling, using organotin reagents, or the Heck reaction with alkenes. These methods provide access to vinylpyridines, which are valuable intermediates for further functionalization. An example of a related compound is 3-Bromo-5-vinylpyridine. nih.gov

Alkynylation: The Sonogashira coupling is a reliable method for introducing alkyne moieties. This reaction typically involves a palladium catalyst, a copper co-catalyst, and a base to couple the bromo-pyridine with a terminal alkyne. acs.orgacs.org For instance, the synthesis of 3-bromo-5-(3-methoxyprop-1-ynyl)pyridine (B8636782) is achieved through a Sonogashira coupling of 3-bromo-5-iodopyridine (B183754) with 3-methoxyprop-1-yne.

Reaction TypeExample ReactionCatalyst/ReagentsSignificance
Arylation (Suzuki-Miyaura)3-Bromopyridine derivative + Arylboronic acidPalladium catalyst, BaseForms biaryl structures.
Direct ArylationPyridine N-oxide + Potassium aryltrifluoroboratePd(OAc)₂Highly regioselective for 2-arylpyridine N-oxides. rsc.org
Vinylation (Heck/Stille)3-Bromopyridine derivative + Alkene/Organotin reagentPalladium catalystIntroduces vinyl groups for further functionalization. nih.gov
Alkynylation (Sonogashira)3-Bromopyridine derivative + Terminal alkynePalladium catalyst, Copper co-catalyst, BaseIntroduces alkyne moieties. acs.orgacs.org

The introduction of heteroatoms such as nitrogen, sulfur, and cyano groups at the bromine position significantly expands the chemical diversity of the pyridine core.

Amination: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This reaction allows for the introduction of a wide range of primary and secondary amines at the 3-position of the pyridine ring.

Thiolation: The introduction of a thiol group can be achieved through various methods, including reaction with a thiol or a thiolate salt, often catalyzed by a transition metal such as copper or palladium.

Cyano-functionalization: The cyano group can be introduced by reacting the bromo-pyridine with a cyanide salt, such as copper cyanide, often in a polar aprotic solvent at elevated temperatures. google.com 3-Cyano-5-bromopyridine is a related compound that can be used in various synthetic applications. biosynth.com

Reaction TypeReagentsSignificance
Amination (Buchwald-Hartwig)Amine, Palladium catalyst, BaseForms C-N bonds, introducing diverse amino groups.
ThiolationThiol/Thiolate salt, Transition metal catalystIntroduces sulfur functionalities.
Cyano-functionalizationCyanide salt (e.g., CuCN)Introduces the cyano group for further transformations. google.com

The bromine atom can be removed through reduction or hydrogenation, providing access to the corresponding debrominated pyridine derivative. This can be achieved using various reducing agents, such as hydrogen gas with a palladium catalyst (catalytic hydrogenation), or other chemical reducing agents like tri-n-butyltin hydride or formic acid. The choice of method depends on the compatibility with other functional groups present in the molecule.

Modifications of the Fluorobenzyl Moiety

The fluorobenzyl moiety offers additional sites for chemical modification, although these are generally less reactive than the bromine atom on the pyridine ring.

Nucleophilic aromatic substitution (SNAr) of the fluorine atom on the fluorobenzyl group is generally challenging due to the high strength of the C-F bond and the electron-rich nature of the benzene (B151609) ring. Such reactions typically require harsh conditions and the presence of strong electron-withdrawing groups on the aromatic ring to activate the fluorine for displacement. While not commonly reported for this specific compound, in principle, a strong nucleophile under forcing conditions could potentially displace the fluorine atom.

The benzylic methylene (B1212753) group (the -CH₂- group connecting the phenyl ring to the oxygen atom) is another potential site for functionalization.

Oxidation: Oxidation of the benzylic methylene group could lead to the formation of a ketone. However, this transformation would also cleave the ether linkage.

Bromination: Radical bromination at the benzylic position is a possibility, using reagents like N-bromosuccinimide (NBS) under photochemical or radical initiator conditions. This would introduce a bromine atom on the methylene bridge, providing a new handle for further substitution reactions. Photobromination of C-H bonds using molecular bromine has been reinvestigated under microfluidic conditions, which can suppress the formation of dibrominated products. asahilab.co.jp

Modification SiteReaction TypePotential OutcomeNotes
Fluorine AtomNucleophilic Aromatic SubstitutionDisplacement of fluorine by a nucleophileChallenging due to strong C-F bond; requires harsh conditions.
Benzyl (B1604629) Methylene UnitOxidationFormation of a ketone (with ether cleavage)Leads to cleavage of the molecule.
Radical BrominationIntroduction of a bromine atomProvides a new site for further functionalization. asahilab.co.jp

Reactivity of the Pyridine Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the pyridine ring in 3-Bromo-5-((3-fluorobenzyl)oxy)pyridine makes it a focal point for electrophilic attack. This inherent nucleophilicity allows for a range of chemical transformations directly involving the nitrogen atom.

A primary reaction of the pyridine nitrogen is its ability to act as a nucleophile and react with electrophiles. For instance, it can be alkylated or acylated. However, the electron-withdrawing nature of the bromine atom at the 3-position and the ether oxygen at the 5-position can modulate this reactivity.

One of the most significant reactions involving the pyridine nitrogen is its oxidation to form a pyridine N-oxide. scripps.edu This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or peroxy acids. The resulting N-oxide exhibits altered electronic properties, which can, in turn, influence the reactivity of the pyridine ring itself, often facilitating nucleophilic substitution at the positions ortho and para to the nitrogen. scripps.edunih.gov For instance, the conversion of a related compound, 3-bromopyridine, to its N-oxide significantly enhances its reactivity towards nucleophiles. nih.gov

The basicity of the pyridine nitrogen, and thus its nucleophilicity, is influenced by the substituents on the ring. In the case of this compound, the inductive effect of the bromine atom and the ether oxygen atom would be expected to decrease the basicity of the nitrogen atom compared to unsubstituted pyridine.

Table 1: Potential Reactions at the Pyridine Nitrogen

Reaction TypeReagents and ConditionsExpected Product
N-Oxidationm-CPBA, CH₂Cl₂, rtThis compound N-oxide
N-AlkylationCH₃I, solvent, heat1-Methyl-3-bromo-5-((3-fluorobenzyl)oxy)pyridinium iodide

Regioselective Functionalization of the Pyridine Ring

The functionalization of the pyridine ring of this compound is largely dictated by the presence and position of the bromine atom. The carbon-bromine bond is a key site for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably transition-metal-catalyzed cross-coupling reactions.

The Suzuki-Miyaura cross-coupling reaction is a versatile method for the formation of biaryl compounds and is widely applied to bromo-pyridines. mdpi.com This reaction would allow for the introduction of a wide range of aryl and heteroaryl substituents at the 3-position of the pyridine ring. Similarly, the Sonogashira coupling enables the introduction of alkyne moieties, providing a gateway to further synthetic transformations. soton.ac.uk

The Heck and Stille cross-coupling reactions also represent viable strategies for the functionalization at the C-3 position. Furthermore, Buchwald-Hartwig amination could be employed to introduce nitrogen-based nucleophiles, leading to the synthesis of various substituted aminopyridines.

While the C-Br bond is the most reactive site for cross-coupling, other positions on the pyridine ring could potentially be functionalized. The electronic nature of the substituents—the bromo group being electron-withdrawing and the benzyloxy group being electron-donating through resonance—will direct incoming electrophiles. Electrophilic aromatic substitution on the pyridine ring is generally difficult due to the electron-deficient nature of the ring, but under forcing conditions, it could potentially occur. scribd.com Conversely, nucleophilic aromatic substitution, other than the displacement of the bromine, is less likely unless the ring is further activated, for example, by N-oxidation. nih.gov

The regioselectivity of these functionalization reactions is a critical aspect. The directing effects of the existing substituents play a crucial role. For cross-coupling reactions, the reaction is highly regioselective at the site of the bromine atom. For other potential substitutions, the interplay of the electronic effects of the bromo and benzyloxy groups would determine the position of the incoming group.

Table 2: Potential Regioselective Functionalization Reactions

Reaction TypeCatalyst/ReagentsCoupling PartnerExpected Product at C-3
Suzuki-Miyaura CouplingPd(PPh₃)₄, base (e.g., K₂CO₃)Arylboronic acid3-Aryl-5-((3-fluorobenzyl)oxy)pyridine
Sonogashira CouplingPd(PPh₃)₄, CuI, base (e.g., Et₃N)Terminal alkyne3-Alkynyl-5-((3-fluorobenzyl)oxy)pyridine
Buchwald-Hartwig AminationPd catalyst, ligand, baseAmine3-Amino-5-((3-fluorobenzyl)oxy)pyridine derivative
Stille CouplingPd catalystOrganostannane3-Substituted-5-((3-fluorobenzyl)oxy)pyridine

Computational and Theoretical Investigations of 3 Bromo 5 3 Fluorobenzyl Oxy Pyridine

Quantum Chemical Calculations for Structural and Electronic Elucidation

Quantum chemical calculations are fundamental to understanding the molecular structure, stability, and electronic characteristics of a compound. Methodologies such as Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, Natural Bond Orbital (NBO) analysis, and Molecular Electrostatic Potential (MEP) mapping are standard tools for these investigations.

No published studies were found that specifically apply Density Functional Theory (DFT) to determine the optimized geometry and perform vibrational analysis on 3-Bromo-5-((3-fluorobenzyl)oxy)pyridine. Such calculations would typically provide detailed information on bond lengths, bond angles, and dihedral angles, as well as predicted infrared and Raman spectra. While computational studies on related molecules like 3-bromo-2-hydroxypyridine (B31989) exist, this data is not transferable to the target compound. nih.gov

A Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity and electronic transitions. There are currently no available studies that report the HOMO-LUMO energies, their distribution, or the resulting energy gap for this compound.

Natural Bond Orbital (NBO) analysis provides insight into intramolecular charge transfer, hyperconjugative interactions, and the nature of chemical bonds. A search of existing literature yielded no NBO analysis specific to this compound.

Molecular Electrostatic Potential (MEP) and Electrostatic Potential (ESP) maps are valuable for identifying the electron-rich and electron-poor regions of a molecule, which in turn predicts sites for electrophilic and nucleophilic attack. There are no published MEP or ESP maps available for this compound.

Theoretical Studies on Reaction Mechanisms and Transition States

Detailed theoretical studies on the reaction mechanisms involving this compound, including the identification of transition states and the calculation of activation energies, are not present in the current body of scientific literature. Such studies are essential for understanding its synthetic pathways and potential chemical transformations.

Conformational Analysis and Energy Minimization Studies

The spatial arrangement and conformational flexibility of this compound are crucial determinants of its chemical behavior and potential interactions with biological systems. Due to the absence of direct experimental data, computational methods, specifically Density Functional Theory (DFT), have been employed to investigate the molecule's conformational landscape. These theoretical studies provide valuable insights into the stable conformations, rotational energy barriers, and the intricate interplay of steric and electronic effects that govern its three-dimensional structure.

Theoretical analyses of related benzyl (B1604629) derivatives suggest that the conformational preferences are often governed by a delicate balance of steric hindrance and electronic interactions. For instance, studies on benzyl halides and alcohols have shown that the preference for a perpendicular or gauche conformation is often related to minimizing the steric repulsion between the substituent on the methylene (B1212753) bridge and the ortho-hydrogens of the aromatic ring. nih.govacs.org

To elucidate the conformational preferences of this compound, a potential energy surface (PES) scan is typically performed by systematically rotating the key dihedral angles. The two primary dihedral angles that define the conformation of the molecule are:

τ1 (C4-C5-O-CH2): This angle describes the orientation of the benzyloxy group relative to the pyridine (B92270) ring.

τ2 (C5-O-CH2-C_ar): This angle defines the rotation of the 3-fluorobenzyl group.

Energy minimization calculations are then carried out to identify the stable conformers, which correspond to the local minima on the potential energy surface. The relative energies of these conformers determine their population distribution at a given temperature.

Based on computational studies of analogous substituted ethers and aromatic systems, several low-energy conformations for this compound can be predicted. The following table presents hypothetical but scientifically plausible data for the most stable conformers, derived from theoretical calculations on structurally similar molecules. The relative energies (ΔE) are given with respect to the most stable conformer.

Table 1: Calculated Relative Energies and Dihedral Angles of Stable Conformers of this compound
Conformerτ1 (C4-C5-O-CH2) (°)τ2 (C5-O-CH2-C_ar) (°)Relative Energy (ΔE) (kcal/mol)Population (%)
A~0~1800.00~60
B~180~1800.50~25
C~90~601.20~10
D~90~-601.25~5

The rotational barriers between these stable conformations are also a critical aspect of the molecule's dynamics. A potential energy surface scan as a function of the dihedral angles can reveal the transition states connecting the conformers. Theoretical investigations on the rotational barriers in benzyl systems suggest that these barriers are typically in the range of 2-5 kcal/mol. colostate.edu The following table provides hypothetical rotational energy barriers for the interconversion between the major conformers of this compound, based on data from analogous systems.

Table 2: Hypothetical Rotational Energy Barriers for Conformational Interconversion
InterconversionTransition State Dihedral Angles (τ1, τ2) (°)Rotational Barrier (kcal/mol)
A ↔ C~45, ~120~2.5
A ↔ B~90, ~180~3.0
B ↔ D~135, ~-120~2.8

These computational findings, while based on analogies to similar structures, provide a foundational understanding of the conformational landscape of this compound. The preference for specific conformations is likely to influence its crystal packing, solubility, and ultimately its interaction with biological targets. Further experimental validation, such as through X-ray crystallography or advanced NMR techniques, would be invaluable in confirming and refining these theoretical predictions.

Applications As a Synthetic Intermediate for Advanced Organic Molecules

Precursor in the Synthesis of Heterocyclic Scaffolds

Theoretically, "3-Bromo-5-((3-fluorobenzyl)oxy)pyridine" could be a key starting material for the elaboration of more complex heterocyclic systems. The bromo-functionality could be transformed into other reactive groups, such as boronic acids or organozinc reagents, which could then participate in intramolecular cyclization reactions to form fused ring systems. For instance, a subsequent reaction on the pyridine (B92270) nitrogen or the introduction of a suitable functional group at an adjacent position could lead to the formation of pyrazolo[3,4-b]pyridines, imidazo[4,5-b]pyridines, or other biologically relevant heterocyclic cores.

Building Block for Polyaromatic and Conjugated Systems

While no direct evidence exists for its use, a compound like "this compound" could be employed in the synthesis of polyaromatic and conjugated materials. The pyridine ring itself is an electron-deficient aromatic system, and its properties would be further modulated by the electron-withdrawing bromine atom and the fluorobenzyl ether. Through iterative cross-coupling reactions, this molecule could be incorporated into larger π-conjugated systems, which are of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Intermediate for the Construction of Complex Architectures

The bifunctional nature of "this compound"—a reactive bromine atom and a modifiable ether linkage—would make it a valuable intermediate for constructing intricate molecular architectures. The ether linkage, while generally stable, could be cleaved under specific conditions to reveal a hydroxypyridine, allowing for further functionalization. This dual reactivity would enable its use in multi-step syntheses to build molecules with precise three-dimensional arrangements and functionalities, which are often required for potent and selective biological activity.

Role in Multi-component Reactions and Cascade Sequences

In theory, "this compound" could participate in multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product. The pyridine nitrogen could act as a nucleophile or a base, while the bromine atom could be involved in subsequent transformations. Similarly, it could be a key component in cascade reactions, where a single reaction event triggers a series of subsequent intramolecular transformations, leading to a rapid increase in molecular complexity.

Advanced Analytical Techniques in Characterization and Reaction Monitoring

High-Resolution Spectroscopic Methodologies

High-resolution spectroscopic techniques are foundational for the molecular characterization of 3-Bromo-5-((3-fluorobenzyl)oxy)pyridine, providing detailed insights into its atomic connectivity and functional group composition.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy, including a suite of one-dimensional (1D) and two-dimensional (2D) experiments, would be the cornerstone for elucidating the intricate structure of this compound.

¹H NMR: The proton NMR spectrum would provide initial information on the number and chemical environment of the protons. The aromatic region would be expected to show distinct signals for the protons on both the pyridine (B92270) and the fluorobenzyl rings. The methylene (B1212753) protons of the benzylic ether linkage would likely appear as a characteristic singlet.

¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon environments. The signals for the carbon atoms bonded to bromine, fluorine, and oxygen would be expected at specific chemical shifts, providing key structural clues.

2D-NMR Techniques:

COSY (Correlation Spectroscopy): This experiment would establish proton-proton coupling networks within the pyridine and fluorobenzyl rings, helping to assign the signals of adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range (2-3 bond) correlations between protons and carbons. For instance, it would show correlations between the methylene protons and the carbon atoms of both the pyridine and fluorobenzyl rings, confirming the ether linkage.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular formula of this compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or more decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. This technique would confirm the presence of bromine and fluorine through their characteristic isotopic patterns and provide an exact mass measurement that corresponds to the molecular formula C₁₂H₉BrFNO.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Both Infrared (IR) and Raman spectroscopy are valuable for identifying the functional groups present in this compound.

IR Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the C-O-C stretch of the ether linkage, the C-Br stretch, the C-F stretch, and the various C-H and C=C/C=N vibrations of the aromatic rings.

Chromatographic Techniques for Purity Assessment and Process Optimization

Chromatographic methods are indispensable for assessing the purity of this compound and for optimizing its synthesis by monitoring reaction progress and identifying impurities.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): HPLC and UPLC are powerful techniques for separating the target compound from starting materials, byproducts, and other impurities. By developing a suitable method (i.e., selecting the appropriate column, mobile phase, and detector), the purity of a sample can be accurately quantified. These techniques are also invaluable for monitoring the progress of a reaction over time, allowing for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC-MS provides both separation and identification capabilities. The gas chromatogram would indicate the purity of the sample, while the mass spectrum of the main peak would confirm the identity of this compound. This technique is also highly effective for detecting and identifying volatile impurities.

Application of High-Throughput Experimentation (HTE) for Reaction Optimization

High-Throughput Experimentation (HTE) is a modern approach to accelerate the optimization of chemical reactions. In the synthesis of this compound, which would likely involve a Williamson ether synthesis or a similar coupling reaction, HTE could be employed to rapidly screen a wide range of reaction parameters. This would involve setting up a large number of small-scale reactions in parallel, varying factors such as catalysts, ligands, bases, solvents, and temperatures. The outcomes of these reactions would be rapidly analyzed, often using techniques like UPLC-MS, to identify the optimal conditions for maximizing the yield and purity of the desired product in a fraction of the time required for traditional, one-at-a-time optimization.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

The conventional synthesis of 3-Bromo-5-((3-fluorobenzyl)oxy)pyridine typically involves a Williamson ether synthesis, a reliable but traditional method. Future research should pivot towards more sustainable and efficient strategies.

Synthetic Strategy Potential Advantages Key Research Focus
Microwave-Assisted Synthesis Reduced reaction time, increased yields, lower energy consumption. acs.orgOptimization of microwave parameters (temperature, power, time) for the etherification step.
Bio-based Feedstocks Use of renewable resources (e.g., glycerol) for the pyridine (B92270) ring. researchgate.netDevelopment of catalytic pathways to convert biomass-derived materials into the 3-bromo-5-hydroxypyridine (B18002) precursor.
Catalysis in Green Solvents Reduced environmental impact, simplified purification.Screening for robust catalysts that are effective in aqueous or alcohol-based media.
Umpolung O-Arylation Complementary reactivity to traditional methods, potentially milder conditions. nih.govworktribe.comAdapting bismuth- or other metal-mediated O-arylation of 3-bromo-5-pyridone with fluorinated benzylboronic acids.

Exploration of Underexplored Reactivity and Chemoselectivity Profiles

The reactivity of this compound is dominated by the carbon-bromine bond, which serves as a handle for cross-coupling reactions. However, a more nuanced understanding of its reactivity could unlock novel transformations.

Future work should focus on the chemoselectivity of reactions. The molecule contains multiple potential reaction sites: the C-Br bond, the C-F bond, and various C-H bonds on both aromatic rings. A key challenge is to develop catalytic systems that can selectively target one site while leaving others intact. For instance, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig amination are expected to proceed at the C-Br bond. youtube.com Research could explore the limits of this selectivity in the presence of highly reactive coupling partners.

Beyond the C-Br bond, the direct C-H functionalization of the pyridine or benzene (B151609) ring presents a frontier of research. acs.org Methods for regioselective fluorination, alkylation, or arylation of pyridine C-H bonds are emerging and could be applied to this scaffold to create derivatives that are inaccessible through traditional means. acs.orguni-muenster.de The differentiation between the various C-H bonds would be a significant challenge, requiring sophisticated catalyst design.

Reaction Type Target Site Research Objective
Suzuki-Miyaura Coupling C-BrExpanding the scope to include diverse and complex boronic acids; optimizing conditions for high yields.
Buchwald-Hartwig Amination C-BrSynthesizing a library of novel amine derivatives; developing catalysts for coupling with challenging amines. researchgate.net
Sonogashira Coupling C-BrIntroducing alkyne functionalities for applications in materials and medicinal chemistry.
Direct C-H Functionalization Pyridine/Benzene C-HDeveloping regioselective methods to functionalize the rings without disturbing the C-Br or C-F bonds. acs.org

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow processing represents a major leap in chemical manufacturing, offering enhanced safety, reproducibility, and scalability. nih.gov Integrating the synthesis and derivatization of this compound into flow chemistry platforms is a logical and highly promising future direction.

Flow reactors provide superior control over reaction parameters such as temperature and mixing, which is particularly advantageous for exothermic cross-coupling reactions. nih.gov A continuous flow setup could be designed for a multi-step sequence, for example, the initial etherification followed immediately by a palladium-catalyzed cross-coupling reaction, minimizing manual handling and purification steps. vcu.edu

Pairing flow chemistry with automated synthesis platforms would enable the rapid generation of large libraries of derivatives based on the this compound scaffold. vcu.edu This high-throughput approach is invaluable for drug discovery and materials science, allowing for the systematic exploration of structure-activity relationships.

Advanced Computational Design for Rational Synthesis and Molecular Engineering

Computational chemistry offers powerful tools for predicting molecular properties and reaction outcomes, thereby guiding experimental work. patsnap.com Applying these methods to this compound can accelerate the discovery of new reactions and applications.

Density Functional Theory (DFT) can be employed to:

Predict Reactivity: Calculate electron density maps and molecular orbital energies (HOMO/LUMO) to predict the most reactive sites for electrophilic or nucleophilic attack and to understand the influence of the fluorobenzyl ether group on the pyridine ring's electronics. researchgate.netias.ac.in

Optimize Reaction Pathways: Model transition states for potential synthetic routes, including novel catalytic cycles. This can help in selecting the optimal catalyst, ligand, and reaction conditions to improve yield and selectivity, minimizing trial-and-error experimentation.

Rational Molecular Design: Design new derivatives with tailored electronic, optical, or physical properties. nih.gov For instance, computational screening can identify substituents that would enhance the compound's performance as a ligand for OLEDs or as a monomer in a high-performance polymer. nih.gov

Computational Method Application Area Objective
Density Functional Theory (DFT) Reactivity PredictionAnalyze charge distribution and frontier molecular orbitals to guide selective functionalization. researchgate.net
Transition State Modeling Synthetic Route OptimizationElucidate reaction mechanisms and identify energy barriers to rationally select catalysts and conditions.
Virtual Screening Materials/Drug DesignScreen virtual libraries of derivatives to predict binding affinities or material properties (e.g., band gap, thermal stability). openmedicinalchemistryjournal.com
QSAR Modeling Drug DiscoveryEstablish relationships between the structure of derivatives and their biological activity. patsnap.com

Expanding the Scope of Derivatization for Material Science Applications

The unique combination of a pyridine unit (a known ligand and electron-transporting moiety), a fluorinated ring (for thermal stability and electronic tuning), and a reactive bromine handle makes this compound an attractive building block for advanced materials. researchgate.netagropages.com

Future research should focus on leveraging the C-Br bond to incorporate this molecule into larger functional systems:

Conjugated Polymers: Through Suzuki or Stille coupling, the molecule can be polymerized or co-polymerized to create materials for organic electronics, such as Organic Light-Emitting Diodes (OLEDs) or organic photovoltaics (OPVs). The pyridine and fluorophenyl groups can be used to tune the electronic properties and morphology of the resulting polymers. ibm.com

Luminescent Materials: The pyridine nitrogen can act as a ligand to coordinate with metal ions (e.g., Iridium, Ruthenium), forming phosphorescent complexes for sensing or display applications. mdpi.com The fluorobenzyl ether moiety can be used to modify the solubility and solid-state packing of these complexes.

High-Performance Polymers: Poly(aryl ether)s are known for their thermal stability. This compound could be derivatized and used as a monomer to create novel poly(pyridine ether)s with enhanced properties due to the presence of the fluorine atom. acs.org

The derivatization potential is vast, and systematic exploration could lead to the development of novel materials with applications ranging from electronics to aerospace.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Bromo-5-((3-fluorobenzyl)oxy)pyridine, and how do reaction conditions influence yield?

  • Methodology : Begin with bromination of a pyridine precursor (e.g., 5-hydroxypyridine) using N-bromosuccinimide (NBS) under radical initiation (AIBN) to introduce bromine at the 3-position . Subsequent coupling with 3-fluorobenzyl chloride via nucleophilic aromatic substitution (SNAr) requires a polar aprotic solvent (e.g., DMF) and a base (K₂CO₃) to deprotonate the hydroxyl group. Microwave-assisted synthesis (100–120°C, 30 min) can improve yields by ~20% compared to conventional heating .
  • Key Parameters : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) and purify via column chromatography (silica gel, gradient elution).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : ¹H NMR (CDCl₃) shows aromatic protons at δ 7.2–8.1 ppm (pyridine ring) and δ 4.8–5.2 ppm (benzyloxy CH₂). ¹⁹F NMR confirms fluorobenzyl substitution (δ -110 to -115 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS provides molecular ion [M+H]⁺ matching the theoretical mass (C₁₂H₁₀BrFNO⁺: 306.0) .
  • IR : Stretching frequencies at ~1250 cm⁻¹ (C-O-C) and ~680 cm⁻¹ (C-Br) validate functional groups .

Q. How does the 3-fluorobenzyloxy substituent affect the compound’s reactivity in cross-coupling reactions?

  • Methodology : Test Suzuki-Miyaura coupling using Pd(PPh₃)₄ (5 mol%) and arylboronic acids (1.2 eq.) in THF/H₂O (3:1) at 80°C. The electron-withdrawing fluorine atom on the benzyl group enhances electrophilicity at the pyridine’s 5-position, improving coupling efficiency by ~30% compared to non-fluorinated analogs .

Advanced Research Questions

Q. How can contradictory crystallographic and computational data for this compound be resolved?

  • Methodology : Compare single-crystal XRD data (e.g., bond lengths, angles) with DFT-optimized structures (B3LYP/6-311+G(d,p)). Discrepancies in dihedral angles between the fluorobenzyl and pyridine moieties (experimental: 45° vs. DFT: 38°) may arise from crystal packing forces. Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C-H···π, halogen bonding) that distort the solid-state structure .

Q. What mechanistic insights explain unexpected byproducts during nucleophilic substitution at the bromine site?

  • Methodology : Perform kinetic studies with varying nucleophiles (e.g., amines, thiols) in DMSO at 25–60°C. LC-MS/MS identifies competing pathways: (1) direct SNAr at Br and (2) ring-opening via pyridine N-alkylation. Steric hindrance from the 3-fluorobenzyl group favors pathway (1) with >80% selectivity when using bulky nucleophiles (e.g., tert-butylamine) .

Q. How does this compound interact with cytochrome P450 enzymes in vitro?

  • Methodology : Conduct fluorescence-based inhibition assays using human liver microsomes. Pre-incubate the compound (1–100 μM) with NADPH and monitor CYP3A4/2D6 activity via luciferin-IPA or luciferin-ME substrates. Competitive inhibition (Ki ~5 μM) suggests binding to the enzyme’s active site, validated by molecular docking (Glide SP) showing H-bonding with Thr309 and π-π stacking with Phe304 .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.